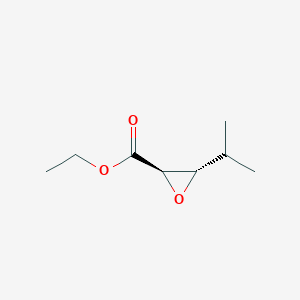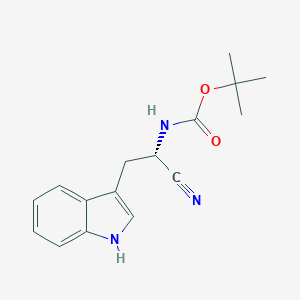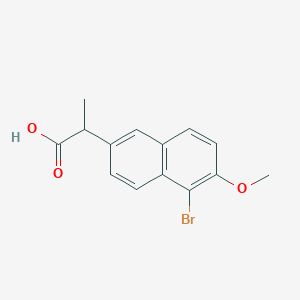![molecular formula C20H34O5 B139449 (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid CAS No. 152561-64-3](/img/structure/B139449.png)
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid, commonly known as prostaglandin E2 (PGE2), is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. PGE2 is a member of the prostaglandin family, which is synthesized from arachidonic acid by the action of cyclooxygenases (COXs) and subsequent prostaglandin synthases. PGE2 is involved in numerous physiological processes such as inflammation, pain, fever, and regulation of blood pressure, as well as pathological processes such as cancer and cardiovascular diseases.
Mécanisme D'action
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The binding of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid to its receptors activates intracellular signaling pathways, leading to various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation.
Effets Biochimiques Et Physiologiques
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has a wide range of biochemical and physiological effects. It is a potent vasodilator, meaning it relaxes blood vessels, which can lower blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a role in fever by acting on the hypothalamus to increase body temperature. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is involved in pain and inflammation by sensitizing nociceptors and promoting the release of inflammatory mediators such as cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is widely used in laboratory experiments to study its biological effects and signaling pathways. One advantage of using (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is its potency, which allows for the study of low concentrations of the molecule. However, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is also known to have a short half-life, which can limit its effectiveness in some experiments. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be prone to degradation and oxidation, which can affect its biological activity.
Orientations Futures
There are numerous future directions for the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid. One area of interest is the role of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid in cancer progression and metastasis. Researchers are investigating the use of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid inhibitors as a potential therapeutic strategy for cancer treatment. Another area of interest is the development of more potent and selective (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid receptor agonists and antagonists for use in laboratory experiments and clinical applications. Additionally, the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid signaling pathways and their interactions with other signaling pathways could lead to a better understanding of the molecule's biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then converted into various prostaglandins including (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid by the action of specific prostaglandin synthases. The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be achieved by chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Applications De Recherche Scientifique
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been extensively studied for its role in various physiological and pathological processes. It has been shown to play a crucial role in inflammation, pain, fever, and regulation of blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a critical role in cancer progression by promoting tumor growth, angiogenesis, and immune evasion. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been implicated in cardiovascular diseases such as hypertension and atherosclerosis.
Propriétés
Numéro CAS |
152561-64-3 |
|---|---|
Nom du produit |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
Clé InChI |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
SMILES isomérique |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Synonymes |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



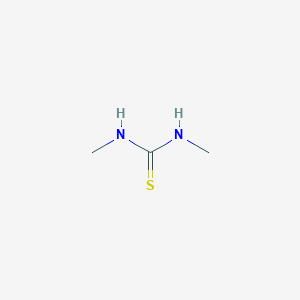
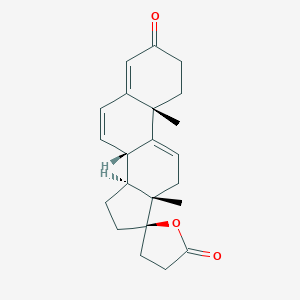
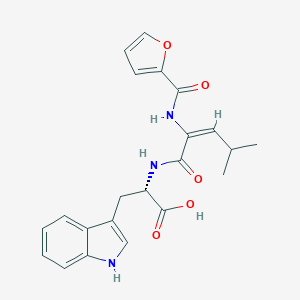

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
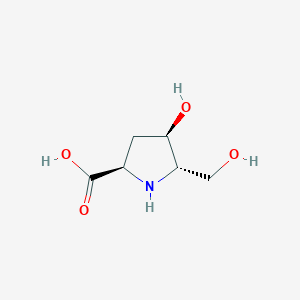
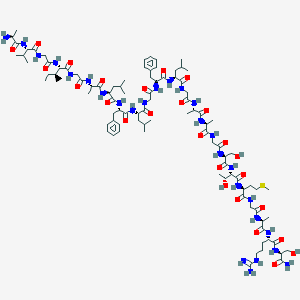
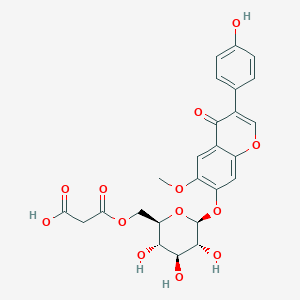
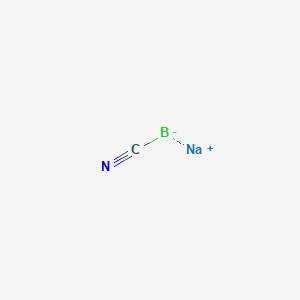
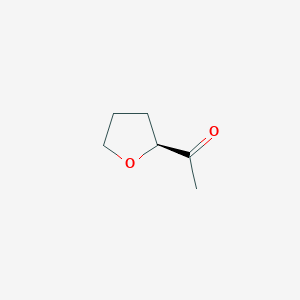
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
